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molecular formula C8H7ClO3S B1316967 Ethyl 5-chlorothiophene-2-glyoxylate CAS No. 34036-28-7

Ethyl 5-chlorothiophene-2-glyoxylate

Cat. No. B1316967
M. Wt: 218.66 g/mol
InChI Key: SAPAEGDTYVIFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613786B2

Procedure details

(5-Chlorothiophen-2-yl)-oxo-acetic acid ethyl ester (8.62 g, 39.4 mmol) was dissolved in a mixture of 100 ml water and 100 ml methanol, then treated with 10 N NaOH (5.9 ml, 59 mmol) at room temperature for 20 hours. The reaction was then poured into 200 ml 3N HCl, and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate extracts were dried over Na2SO4 and concentrated under vacuum to provide Preparation 1b (6.89 g, 92%). The product was then recrystallized from hexane/ether. MS (M−H)−: 189.10; 1H NMR (300 MHz, CDCl3) δ9.07 (1H, br s), 8.32 (1H, d, J=4.2 Hz), 7.10 (1H, d, J=4.2 Hz). IR (KBr) 3270, 3099, 1765, 1744, 1675, 1514, 1411, 1325 cm−1.
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1b
Quantity
6.89 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:13])[C:5]([C:7]1[S:8][C:9]([Cl:12])=[CH:10][CH:11]=1)=[O:6])C.[OH-].[Na+].Cl>O.CO>[Cl:12][C:9]1[S:8][C:7]([C:5](=[O:6])[C:4]([OH:13])=[O:3])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.62 g
Type
reactant
Smiles
C(C)OC(C(=O)C=1SC(=CC1)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
1b
Quantity
6.89 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
The product was then recrystallized from hexane/ether

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(S1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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